N-(4-bromophenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide
Description
N-(4-bromophenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a synthetic acetamide derivative featuring a 4-bromophenyl group, an indole-sulfonyl moiety, and a 4-methylpiperidine substituent.
- Indole-sulfonyl core: The indole heterocycle is linked via a sulfonyl group to an acetamide backbone, a motif seen in enzyme inhibitors and receptor modulators (e.g., ).
- 4-Methylpiperidin-1-yl fragment: A substituted piperidine ring, which may enhance solubility and target binding via conformational flexibility.
Key physicochemical properties (inferred from analogs):
| Property | Value |
|---|---|
| Molecular formula | C₂₅H₂₆BrN₃O₄S (estimated) |
| Molecular weight | ~560–580 g/mol |
| Key functional groups | Sulfonyl, acetamide, indole, piperidine |
Synthetic routes for analogous compounds () typically involve:
Coupling of indole derivatives with sulfonamide/acetamide precursors.
Alkylation or acylation reactions to introduce piperidine substituents.
Purification via column chromatography or HPLC (e.g., 45% yield for compound 40 in ).
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26BrN3O4S/c1-17-10-12-27(13-11-17)24(30)15-28-14-22(20-4-2-3-5-21(20)28)33(31,32)16-23(29)26-19-8-6-18(25)7-9-19/h2-9,14,17H,10-13,15-16H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHWHRSBCMMVLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26BrN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a compound of increasing interest in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a bromophenyl group, an indole moiety, and a piperidine derivative. The molecular formula can be represented as follows:
- Molecular Weight : Approximately 352.23 g/mol
- Chemical Structure :
Research indicates that the compound exhibits significant biological activity through multiple mechanisms:
- Anticancer Activity : Preliminary studies have shown that derivatives of indole compounds can induce apoptosis in cancer cell lines such as HeLa and MCF-7. For instance, compounds similar to this compound have demonstrated IC50 values ranging from 0.34 μM to 0.86 μM against various tumor cells, indicating potent antiproliferative effects .
- Anticholinesterase Activity : The compound's structural features suggest potential inhibition of acetylcholinesterase (AChE), which is crucial for neurodegenerative disease therapies. AChE inhibitors are known to enhance cholinergic transmission, which is beneficial in conditions like Alzheimer's disease .
- Neuroprotective Effects : Some studies highlight the neuroprotective properties of indole derivatives through their ability to penetrate the blood-brain barrier (BBB) and modulate neurotransmitter systems .
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of this compound against various cell lines:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| HeLa | 0.52 | Induces apoptosis |
| MCF-7 | 0.34 | Cell cycle arrest |
| HT-29 | 0.86 | Tubulin polymerization inhibition |
These findings suggest that the compound may serve as a lead for developing new anticancer agents.
Case Study 1: Anticancer Efficacy
A study explored the effects of a related indole sulfonamide on cancer cell lines, revealing that it induced apoptosis via mitochondrial pathways and inhibited cell proliferation by disrupting cell cycle progression. The compound's ability to target tubulin polymerization was particularly noted, aligning with findings from other indole derivatives .
Case Study 2: Neuroprotective Potential
Another investigation assessed the neuroprotective effects of similar compounds in models of oxidative stress. Results indicated significant reductions in cell death and improvements in neuronal survival rates when treated with these compounds, suggesting potential applications in neurodegenerative diseases .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Substituent Impact :
- Halogenated aryl groups (4-Br/4-Cl): Increase metabolic stability and binding to hydrophobic pockets (e.g., ).
- Piperidine vs. Azepane : Smaller piperidine rings (6-membered) improve conformational selectivity compared to azepane (7-membered) .
- Sulfonyl vs. Thioether : Sulfonyl groups enhance hydrogen-bonding capacity and oxidative stability relative to thioethers .
Pharmacological and Physicochemical Comparisons
Key Findings :
- Synthetic Efficiency : Automated HPLC () achieves moderate yields (45%), while classical column chromatography () offers higher yields (up to 70%) but requires manual optimization.
- Thermal Stability : Piperazine derivatives () exhibit wide melting point ranges (132–230°C), correlating with crystallinity and substituent bulk.
Crystallographic and Conformational Analysis
- N-(4-Bromophenyl)-2-(naphthalen-1-yl)acetamide (11) : Planar acetamide group with bond lengths (N1–C2 = 1.347 Å) distinct from dichlorophenyl analogs (1.30–1.44 Å), suggesting substituent-dependent electronic effects .
- N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-triazol-3-yl)sulfanyl]-acetamide (10) : Single-crystal X-ray data (R factor = 0.038) confirm steric effects from the cyclohexyl group, influencing packing efficiency .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing N-(4-bromophenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide, and how is structural confirmation achieved?
Methodological Answer:
The synthesis typically involves sequential functionalization of the indole core. A rational approach includes:
- Step 1: Alkylation of the indole nitrogen using 2-(4-methylpiperidin-1-yl)-2-oxoethyl bromide to introduce the piperidinyl-oxoethyl moiety .
- Step 2: Sulfonation at the indole 3-position using chlorosulfonic acid, followed by coupling with 2-bromo-N-(4-bromophenyl)acetamide via nucleophilic substitution .
- Characterization: Confirmation requires 1D/2D NMR (e.g., H, C, HSQC, HMBC) to verify connectivity and X-ray crystallography to resolve stereochemical ambiguities. For example, single-crystal X-ray diffraction (SC-XRD) with a data-to-parameter ratio >15 and R-factor <0.05 ensures accuracy .
Basic: Which analytical techniques are critical for assessing purity and structural integrity of this compound?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]+ ion with <3 ppm error).
- HPLC-PDA/ELSD: Quantifies purity (>95%) and detects trace impurities using C18 columns with acetonitrile/water gradients .
- Vibrational Spectroscopy: FTIR identifies key functional groups (e.g., sulfonyl S=O stretch at ~1350 cm, amide C=O at ~1650 cm) .
Advanced: How can metabolic stability be optimized for in vivo studies?
Methodological Answer:
- MetaSite Analysis: Predicts metabolic soft spots (e.g., piperidinyl N-oxidation, indole sulfone hydrolysis) using CYP3A4/2D6 models .
- Design Tactics: Replace labile groups with electron-deficient substituents (e.g., fluorophenyl or pyridinyl amides) to reduce CYP-mediated oxidation. Validate via rat/human liver microsomal assays (measure t and intrinsic clearance) .
- Pharmacokinetic Profiling: Use LC-MS/MS to monitor plasma exposure and metabolite formation in rodent models .
Advanced: How do structural modifications impact biological activity and selectivity?
Methodological Answer:
- SAR Studies: Systematically vary substituents (e.g., bromophenyl → chlorophenyl, piperidinyl → morpholinyl) and assess activity in target assays (e.g., antiviral IC).
- Crystallographic Analysis: Compare SC-XRD data of analogs to identify critical binding motifs (e.g., sulfonyl group orientation for target engagement) .
- Computational Docking: Use AutoDock Vina to model interactions with biological targets (e.g., HIV-1 reverse transcriptase) and optimize steric/electronic complementarity .
Advanced: How should researchers design assays to evaluate antiviral or anti-inflammatory activity?
Methodological Answer:
- Antiviral Assays:
- COX-2 Selectivity:
Advanced: How can contradictory data on structure-activity relationships be resolved?
Methodological Answer:
- Conformational Analysis: Use SC-XRD or NOESY NMR to identify dominant conformers influencing activity. For example, dihedral angles between indole and piperidinyl groups may explain variability in binding .
- Statistical Validation: Apply multivariate regression (e.g., PLS) to correlate structural descriptors (Hammett σ, LogP) with bioactivity data from diverse analogs .
Advanced: What computational tools are effective for predicting metabolic and pharmacokinetic properties?
Methodological Answer:
- MetaSite + MassMetaSite: Predicts Phase I/II metabolism and identifies major metabolites. Cross-validate with in vitro microsomal data .
- ADMET Prediction: Use SwissADME or ADMET Predictor to estimate LogP, solubility, and blood-brain barrier penetration. Prioritize compounds with cLogP <3 and TPSA >80 Ų for improved bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
